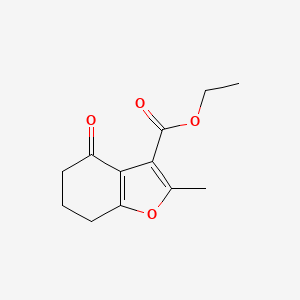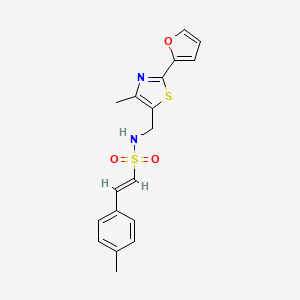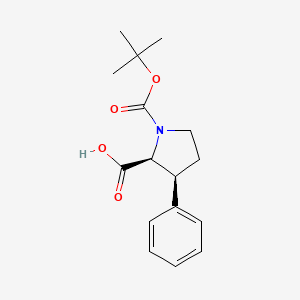![molecular formula C11H15F2N B2387408 (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine CAS No. 2248199-88-2](/img/structure/B2387408.png)
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various approaches including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Metal-based methods, such as those involving palladium or copper catalysts, are often employed in industrial settings to achieve efficient difluoromethylation . Additionally, the use of non-ozone depleting difluorocarbene reagents has gained attention for their environmental benefits and effectiveness in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of specific pathways . The difluoromethyl group is known to influence the compound’s binding affinity and selectivity towards its targets, thereby affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S)-3-[4-(Trifluoromethyl)phenyl]-2-methylpropan-1-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(2S)-3-[4-(Methyl)phenyl]-2-methylpropan-1-amine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs . These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2S)-3-[4-(difluoromethyl)phenyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-8(7-14)6-9-2-4-10(5-3-9)11(12)13/h2-5,8,11H,6-7,14H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZUXXSIBVLQPI-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[(3-Methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2387325.png)


![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl](/img/structure/B2387332.png)

![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide](/img/structure/B2387334.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)

![2-({1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2387337.png)





